molecular formula C71H74Cl2N2O2P2Ru B1431178 [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium CAS No. 220114-32-9

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

Cat. No.: B1431178
CAS No.: 220114-32-9
M. Wt: 1221.3 g/mol
InChI Key: UTQCNMRDWASSEC-UHFFFAOYSA-L
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Description

RuCl2[®-xylbinap][®-daipen] is a ruthenium-based complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic processes, particularly in the asymmetric hydrogenation of ketones. The compound’s structure consists of a ruthenium center coordinated with two chloride ions, ®-xylbinap, and ®-daipen ligands, which contribute to its unique catalytic properties .

Mechanism of Action

Target of Action

RuCl2[®-xylbinap][®-daipen] is a ruthenium-based complex that is primarily used as a precious metal catalyst . The primary targets of this compound are the molecules or reactions that it catalyzes.

Biochemical Pathways

The biochemical pathways affected by RuCl2[®-xylbinap][®-daipen] are those involving the reactions it catalyzes. For instance, it has been shown to exhibit excellent activity in the asymmetric hydrogenation of ketones . This suggests that it may play a role in biochemical pathways involving ketone metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl2[®-xylbinap][®-daipen] typically involves the reaction of a ruthenium precursor with ®-xylbinap and ®-daipen ligands under controlled conditions. One common method includes the use of dichloromethane as a solvent and the addition of the ligands to a ruthenium chloride complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While the industrial production methods for RuCl2[®-xylbinap][®-daipen] are not extensively documented, it is generally produced in quantities sufficient for laboratory and research purposes. The production process involves scaling up the synthetic routes used in laboratory settings, with careful control of reaction conditions to ensure high purity and yield .

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQCNMRDWASSEC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H74Cl2N2O2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220114-01-2, 220114-32-9
Record name Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2S)-(+)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Reactant of Route 2
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Reactant of Route 3
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Reactant of Route 4
Reactant of Route 4
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Reactant of Route 5
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Reactant of Route 6
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

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